2-{4-[2-(1H-Indol-3-yl)ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol
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Overview
Description
2-{4-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-METHYL-1,3,5-TRIAZIN-2-YL}PHENOL is a complex organic compound that features an indole moiety, a triazine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-METHYL-1,3,5-TRIAZIN-2-YL}PHENOL typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-carbaldehyde with appropriate triazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-METHYL-1,3,5-TRIAZIN-2-YL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the phenol group yields quinones, while substitution reactions on the indole moiety can introduce various functional groups .
Scientific Research Applications
2-{4-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-METHYL-1,3,5-TRIAZIN-2-YL}PHENOL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-METHYL-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, modulating their activity. The triazine ring may interact with nucleic acids, affecting gene expression and cellular functions. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
Triazine derivatives: Compounds with similar triazine rings but different substituents.
Phenol derivatives: Compounds with phenol groups but different additional functional groups.
Uniqueness
2-{4-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-METHYL-1,3,5-TRIAZIN-2-YL}PHENOL is unique due to its combination of an indole moiety, a triazine ring, and a phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16N4O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[4-[(E)-2-(1H-indol-3-yl)ethenyl]-6-methyl-1,3,5-triazin-2-yl]phenol |
InChI |
InChI=1S/C20H16N4O/c1-13-22-19(24-20(23-13)16-7-3-5-9-18(16)25)11-10-14-12-21-17-8-4-2-6-15(14)17/h2-12,21,25H,1H3/b11-10+ |
InChI Key |
AALKBLANLNPFBS-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=NC(=NC(=N1)C2=CC=CC=C2O)/C=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
CC1=NC(=NC(=N1)C2=CC=CC=C2O)C=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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